molecular formula C10H9ClN2O B1280743 5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole CAS No. 52156-51-1

5-Benzyl-3-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1280743
CAS RN: 52156-51-1
M. Wt: 208.64 g/mol
InChI Key: XECLIXXHUYTYJD-UHFFFAOYSA-N
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Patent
US03956498

Procedure details

A mixture of chloroacetamide oxime, 11.0 g. (0.10 mole), and ethyl phenyliminoacetate hydrochloride, 22 g. (0.11 mole), in 80 ml. of absolute ethanol is refluxed for one hour. After cooling, the ammonium chloride which precipitates is filtered off and the alcohol is removed in vacuo. Upon steam distillation of the residue, 7.0 gm. of 3-chloromethyl-5-benzyl-1,2,4-oxadiazole is obtained, n20 1.5386.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl phenyliminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=[N:5][OH:6])[NH2:4].Cl.[C:8]1(N=CC(OCC)=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:21](O)[CH3:22]>>[Cl:1][CH2:2][C:3]1[N:4]=[C:21]([CH2:22][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[O:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(N)=NO
Step Two
Name
ethyl phenyliminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)N=CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the ammonium chloride which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the alcohol is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
Upon steam distillation of the residue, 7.0 gm

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NOC(=N1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.